MAO-A Inhibition: 3-Amino-5-hydroxybenzamide Shows Sub-20 nM Potency Against Human Recombinant MAO-A
3-Amino-5-hydroxybenzamide exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM, representing nanomolar potency without requiring additional functionalization beyond the core benzamide scaffold [1]. The compound demonstrates measurable selectivity for MAO-A over MAO-B, with an IC50 of 1,000 nM against rat brain MAO-B, yielding an approximate 55-fold selectivity window [1]. In rat brain MAO-A homogenates, the compound maintains activity with an IC50 of 80 nM [1].
| Evidence Dimension | Inhibitory potency against MAO-A (IC50) |
|---|---|
| Target Compound Data | 18 nM (human recombinant MAO-A); 80 nM (rat brain MAO-A) |
| Comparator Or Baseline | Target compound MAO-B inhibition: 1,000 nM (rat brain MAO-B) |
| Quantified Difference | ~55-fold selectivity for MAO-A over MAO-B |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, measured as hydrogen peroxide production after 1 hour; rat brain homogenates using [14C]hydroxytryptamine substrate |
Why This Matters
This selectivity profile distinguishes 3-amino-5-hydroxybenzamide from non-selective or MAO-B-preferring benzamide derivatives, enabling targeted investigation of serotonergic pathways without confounding MAO-B inhibition.
- [1] BindingDB. BDBM50075945 CHEMBL3415815. IC50 values: human MAO-A 18 nM; rat MAO-A 80 nM; rat MAO-B 1,000 nM. View Source
